N-(4-bromothiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBZEVWCBPVJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728106 | |
| Record name | N-(4-Bromo-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-92-3 | |
| Record name | N-(4-Bromo-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Structure Activity Relationship Sar Investigations
Principles for Rational Design of N-(4-bromothiazol-2-yl)acetamide Derivatives
The rational design of this compound derivatives is a meticulous process that involves a deep understanding of how structural modifications influence the compound's biological activity. Key to this is the exploration of substituent effects on the thiazole (B1198619) ring, alterations to the acetamide (B32628) moiety, and the incorporation of more complex ring systems.
Substituent Effects on the Thiazole Ring
The thiazole ring is a critical component of the this compound scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. The natural position for electrophilic substitution on a 2-aminothiazole (B372263) is the 5-position, even when the amino group is acylated. rsc.org This inherent reactivity guides the strategies for introducing new functional groups.
The introduction of different substituents at various positions of the thiazole ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, the presence of a phenyl group at the 4-position of the thiazole ring has been explored in the synthesis of various derivatives. nih.gov In some cases, replacing a nitro group with a phenyl substituent can decrease electron-withdrawing effects. Alkyl substituents at the 4-position can enhance lipophilicity.
Furthermore, the introduction of electron-withdrawing groups is a common strategy. For example, a nitro group at the 5-position of the thiazole ring increases the electrophilicity of the molecule, making it more reactive in subsequent coupling reactions. It has been noted that appropriate substitution, particularly with electron-withdrawing substituents, can avert potential metabolic risks associated with unsubstituted thiazoles. rsc.org
The following table summarizes the effects of various substituents on the thiazole ring:
| Substitution Position | Substituent | Observed Effect |
| 4 | Phenyl | Serves as a point for further derivatization. nih.gov |
| 4 | Alkyl (e.g., methyl, ethyl) | Increases lipophilicity. |
| 5 | Nitro | Increases electrophilicity. |
| 5 | Phenyl | Can decrease electron-withdrawing effects compared to a nitro group. |
Modifications of the Acetamide Moiety
One common approach involves the substitution of the acetyl group with more complex acyl moieties. For example, the use of chloroacetyl chloride allows for the introduction of a reactive chloroacetamide group, which can then be further functionalized. nih.gov This reactive handle facilitates the attachment of various side chains through nucleophilic substitution reactions.
Furthermore, the amide bond itself can be incorporated into larger ring systems or be replaced with other functional groups to explore different chemical spaces. The length and nature of the linker between the thiazole core and other appended moieties are crucial for optimizing biological activity. For instance, in a series of betulinic acid derivatives, the potency was significantly affected by the nature of the side chain attached to the triterpenoid (B12794562) core via an amide or ester linkage. nih.gov In some cases, replacing a cyclic piperazine (B1678402) linker with linear diaminoethane or diaminopropane (B31400) linkers of similar length resulted in potent compounds. nih.gov
The table below illustrates different modifications of the acetamide moiety and their synthetic utility:
| Acetamide Modification | Reagent/Strategy | Purpose |
| Chloroacetylation | Chloroacetyl chloride | Introduces a reactive handle for further functionalization. nih.govresearchgate.net |
| Acylation with various acid chlorides | O-acetylsalicyloyl chloride | Introduction of different acyl groups to explore SAR. rsc.org |
| Linker Modification | Varies | To optimize the distance and orientation between key pharmacophoric features. nih.gov |
Introduction of Fused Ring Systems and Diverse Heterocycles
To expand the chemical diversity and explore new regions of biologically relevant chemical space, researchers often introduce fused ring systems and other heterocycles to the this compound scaffold. This strategy can lead to the discovery of compounds with novel mechanisms of action or improved pharmacological profiles.
The thiazole ring itself can be fused with other rings to create bicyclic or polycyclic systems. Additionally, other heterocyclic rings can be appended to the core structure, often via the acetamide moiety or through functionalization of the thiazole ring. For example, the synthesis of derivatives incorporating coumarin (B35378), another biologically important heterocycle, has been reported. researchgate.net In these instances, the acetamide group often acts as a linker between the thiazole and the coumarin nucleus. researchgate.net
The introduction of different heterocyclic rings can significantly impact the molecule's properties. For instance, substituting a thiazole ring with a thiadiazole alters the aromaticity and electronic characteristics of the molecule. Similarly, replacing a thiazole with an isoxazole (B147169) ring introduces different hydrogen-bonding capabilities, which can influence bioavailability.
The following table highlights some of the fused ring systems and heterocycles that have been incorporated into derivatives of this compound:
| Incorporated Heterocycle/System | Point of Attachment | Potential Impact |
| Coumarin | Linked via the acetamide moiety | Potential for synergistic biological activities. researchgate.net |
| Thiadiazole | Replacement of the thiazole ring | Alters aromaticity and electronic properties. |
| Isoxazole | Replacement of the thiazole ring | Modifies hydrogen-bonding capabilities and bioavailability. |
| Piperazine | Often linked to the acetamide side chain | Can improve pharmacokinetic properties. nih.gov |
Synthetic Approaches to Novel Derivatives
The synthesis of novel derivatives of this compound relies on a variety of chemical transformations. Key strategies include leveraging the reactivity of the bromine atom on the thiazole ring and employing condensation and coupling reactions to elaborate the side chains.
Functionalization via Halogen Reactivity on the Bromothiazole Scaffold
The bromine atom on the 4-position of the thiazole ring is a valuable synthetic handle that allows for a range of functionalization reactions. This halogen can participate in various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
One important transformation is the "halogen dance" reaction. This reaction, which involves treating a bromo-substituted thiazole with a strong base like lithium diisopropylamide (LDA), can lead to the migration of the bromine atom to a different position on the ring. researchgate.net This rearrangement provides access to thiazole derivatives with substitution patterns that are not readily accessible through direct synthesis. researchgate.net For instance, the halogen dance reaction on 2-bromothiazole (B21250) systems can provide access to 5-substituted-4-bromothiazol-2-amine derivatives. researchgate.net
Suzuki coupling is another powerful tool for functionalizing the bromothiazole scaffold. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the thiazole ring and a boronic acid derivative. For example, the Suzuki reaction has been used to couple a 4-fluorophenylboronic acid to a 2-amino-5-bromothiazole derivative. nih.gov
The following table summarizes key reactions involving the bromine atom on the thiazole ring:
| Reaction | Reagents | Outcome |
| Halogen Dance | Lithium diisopropylamide (LDA) | Rearrangement of the bromine atom, providing access to different isomers. researchgate.net |
| Suzuki Coupling | Boronic acid, Palladium catalyst | Formation of a new C-C bond, introducing aryl or other groups. nih.gov |
Condensation and Coupling Reactions for Side-Chain Elaboration
Condensation and coupling reactions are fundamental to the elaboration of the side chain attached to the this compound core. These reactions are typically used to build upon the acetamide moiety, introducing a wide variety of functional groups and structural motifs.
A common strategy involves the initial synthesis of an N-(4-bromothiazol-2-yl)-2-chloroacetamide intermediate. The reactive chlorine atom in this intermediate can then be displaced by various nucleophiles, such as amines, to form new C-N bonds. For example, refluxing the chloroacetamide intermediate with substituted anilines leads to the formation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov Similarly, reaction with various secondary amines can introduce dialkylamino functionalities. researchgate.net
Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of hydroxybenzotriazole (B1436442) (HOBt), are also employed to form amide bonds between a thiazole-containing amine and a carboxylic acid. ijcce.ac.ir This method is particularly useful for coupling more complex carboxylic acid fragments to the 2-amino group of the thiazole ring.
The table below outlines common condensation and coupling reactions used for side-chain elaboration:
| Reaction Type | Reagents | Application |
| Nucleophilic Substitution | Substituted amines/anilines | Displacement of a halogen (e.g., chlorine) on the acetamide side chain to introduce new amino groups. nih.govresearchgate.net |
| Amide Bond Formation | Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt) | Coupling of carboxylic acids to the 2-amino group of the thiazole. ijcce.ac.ir |
| Acylation | Acid chlorides (e.g., Chloroacetyl chloride) | Introduction of a reactive acyl group onto the 2-amino position. nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies of this compound and its derivatives have provided valuable insights into the structural requirements for their biological activities, particularly as antimicrobial and anticancer agents. The thiazole nucleus is widely recognized as a critical pharmacophore for these activities. nih.govresearchgate.net
The nature of the substituent at the C4 position of the thiazole ring significantly influences biological efficacy. For instance, the presence of a 4-bromophenyl group at this position has been shown to be favorable for both antibacterial and anticancer activities. nih.gov Further modifications on this phenyl ring, such as the introduction of electron-withdrawing groups, can modulate the activity. nih.gov
The acetamide side chain at the C2 position also plays a crucial role in determining the biological profile. Derivatization at this position has been extensively explored. For example, the introduction of substituted phenylamino (B1219803) moieties has led to compounds with promising antimicrobial and anticancer properties. nih.govresearchgate.net The nature and position of substituents on this phenyl ring are critical. For instance, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, a chlorine atom at the ortho position of the terminal phenyl ring resulted in the most potent cytotoxic activity against HeLa cells. ijcce.ac.ir
The following table summarizes the SAR findings for a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives with antimicrobial and anticancer activity:
| Compound | R Group (Substituted Aniline) | Antimicrobial Activity | Anticancer Activity (MCF7) |
| d1 | 4-chloro-3-nitrophenyl | Promising | - |
| d2 | 2,4-dinitrophenyl | Promising | - |
| d3 | 4-chloro-2-nitrophenyl | Promising | - |
| d6 | 4-bromophenyl | - | Most Active |
| d7 | 4-fluorophenyl | - | Most Active |
Data sourced from a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. nih.govresearchgate.net
The specific substituents on the this compound scaffold have a demonstrable impact on the mechanistic pathways through which these derivatives exert their biological effects. The thiazole ring itself is often essential for the observed antimicrobial and anticancer activities. nih.govresearchgate.netresearchgate.net
In the context of antimicrobial activity, the mechanism can involve the inhibition of essential bacterial processes. For example, some thiazole derivatives are known to block the biosynthesis of bacterial lipids. researchgate.net The substituents on the thiazole ring and the acetamide side chain can influence the affinity of the compound for its molecular target. For instance, in a series of N-(4-phenyl-thiazol-2-yl)-benzamide/amide derivatives, the presence of nitro (NO2) and methoxy (B1213986) (OCH3) groups at the para position of the phenyl ring significantly enhanced antimicrobial activity. researchgate.net Molecular docking studies suggested that these groups contribute to a greater affinity for the target enzyme, glucosamine-6-phosphate synthase. researchgate.net
Regarding anticancer activity, derivatives of this compound have been shown to induce cytotoxicity through various mechanisms. Some derivatives have been found to induce apoptosis in cancer cells. For example, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were shown to activate caspase-3, reduce the mitochondrial membrane potential, and increase the production of reactive oxygen species (ROS) in cancer cells. ijcce.ac.ir The nature of the substituent on the terminal phenyl ring was found to be critical for these effects.
The following table details the impact of specific substituents on the mechanistic biological activity of thiazole derivatives:
| Derivative Class | Substituent | Biological Activity | Proposed Mechanism of Action |
| N-(4-phenyl-thiazol-2-yl)-benzamide/amide | p-NO2, p-OCH3 on phenyl ring | Antimicrobial | Increased affinity for glucosamine-6-phosphate synthase |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide | o-Cl on terminal phenyl ring | Anticancer (Cytotoxic) | Caspase-3 activation, ROS generation, MMP reduction |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel derivatives and for guiding the design of more potent compounds.
For thiazole derivatives, including those related to this compound, QSAR studies have been employed to identify key molecular descriptors that influence their biological activities. researchgate.net These descriptors can be topological, electronic, geometric, or physicochemical in nature.
In one study on 2,4-disubstituted thiazoles with antimicrobial activity, QSAR models revealed that the molecular connectivity index (2χv) and Kier's shape index (κα3) were crucial parameters. researchgate.net This suggests that the size, shape, and branching of the molecule are important for its interaction with the microbial target. The models also indicated that multi-target QSAR (mt-QSAR) models, which consider the activity against multiple microorganisms simultaneously, were more statistically significant than one-target QSAR (ot-QSAR) models. researchgate.net
Another QSAR study on thiazole derivatives as PIN1 inhibitors utilized descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological index (J). The developed models, particularly those using artificial neural networks (ANN), showed high predictive power.
For thiazolidine-4-one derivatives, which share some structural similarities with the thiazole core, QSAR studies have also been successfully applied. For instance, a QSAR model for the anti-tubercular activity of thiazolidine-4-ones identified descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms as being positively correlated with activity. nih.gov
These QSAR models serve as powerful predictive tools in the drug discovery process, enabling researchers to prioritize the synthesis of compounds with the highest predicted biological efficacy and to gain a deeper understanding of the structure-activity relationships.
Biological Activity and Mechanistic Research
In Vitro Studies on Mechanistic Biological Activities
In vitro research has been pivotal in elucidating the specific biological effects of this chemical family, highlighting distinct mechanisms for its antimicrobial and anticancer properties. Much of the detailed mechanistic work has been performed on derivatives of N-(4-bromothiazol-2-yl)acetamide, particularly those modified at the acetamide (B32628) group, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and its subsequent analogs. nih.govresearchgate.netresearchgate.net
The core thiazole (B1198619) nucleus is considered essential for the antimicrobial effects observed in this class of compounds. nih.gov Research suggests that the thiazole ring may exert its antimicrobial action by interfering with critical metabolic processes in bacteria. One of the proposed mechanisms is the blockage of the biosynthesis of certain bacterial lipids. nih.govresearchgate.net This disruption of lipid synthesis would compromise the integrity of the bacterial cell membrane, leading to inhibited growth and cell death.
The anticancer properties of this compound derivatives are multifaceted, involving the disruption of key cellular machinery and the activation of programmed cell death pathways.
A primary mechanism of anticancer activity for many thiazole-based compounds is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit that assembles into microtubules, a critical component of the cellular cytoskeleton. Microtubules are essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.
By inhibiting the polymerization of tubulin, these compounds prevent the formation of functional microtubules. nih.govresearchgate.net This disruption of microtubule dynamics arrests the cell cycle, typically in the G2/M phase, and ultimately prevents cancer cells from dividing and proliferating, leading to cell death. Several studies on 2-acetamido-thiazole derivatives have identified this pathway as a key contributor to their cytotoxic effects. nih.gov
Molecular docking studies, a computational method used to predict the binding orientation of a molecule to a target protein, have been instrumental in identifying potential biological targets for derivatives of this compound. Research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shown that they have a strong binding affinity for the active sites of several key receptors implicated in microbial and cancer cell survival. nih.govresearchgate.net
| PDB ID | Receptor/Enzyme Name | Biological Function & Relevance |
|---|---|---|
| 1JIJ | Tyrosyl-tRNA Synthetase (TyrRS) | An essential bacterial enzyme for protein synthesis. ebi.ac.ukrcsb.org Its inhibition is a target for developing new antimicrobial agents. nih.govresearchgate.net |
| 4WMZ | Lanosterol 14α-demethylase (CYP51) | A critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. proteopedia.orgrcsb.org It is the primary target for azole antifungal drugs. nih.govresearchgate.net |
| 3ERT | Human Estrogen Receptor Alpha (ERα) | A nuclear hormone receptor that plays a key role in the proliferation of hormone-dependent breast cancer. ebi.ac.ukproteopedia.org It is a major target for anticancer therapies like tamoxifen. nih.govresearchgate.netrcsb.org |
The demonstrated interaction with these receptors suggests a multi-pronged therapeutic potential, with the ability to act as a scaffold for developing agents that are simultaneously antimicrobial and anticancer. nih.govresearchgate.net
Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Studies on structurally related thiazole derivatives have confirmed their ability to induce apoptosis by activating these key enzymes. nih.gov
Research on N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivatives demonstrated a significant increase in the activity of caspase-3, a primary executioner caspase in the apoptotic pathway. ijcce.ac.ir Similarly, studies on other related thiadiazole and thiazole compounds have shown activation of both initiator caspase-9 and executioner caspase-3 in cancer cell lines. nih.govnih.gov The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov
The intrinsic pathway of apoptosis is often initiated by changes in the mitochondria, particularly the loss of the mitochondrial membrane potential (MMP). A study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives confirmed that these compounds cause a significant decline in the MMP in cancer cells. ijcce.ac.ir The disruption of the MMP is a critical event that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn triggers the activation of the caspase cascade, ultimately leading to cell death.
Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide Derivatives Against MCF-7 Cell Line nih.gov
| Compound | Substitution on Phenylamino (B1219803) Ring | IC₅₀ (µM) |
|---|---|---|
| d6 | 4-Chloro | 38.0 |
| d7 | 4-Nitro | 40.6 |
| 5-Fluorouracil (Standard) | - | 25.4 |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Anticancer Activity Mechanisms: Cellular and Molecular Pathways
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a potential mechanism contributing to the cytotoxic effects of some thiazole derivatives. A study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, which share a similar structural scaffold, revealed their capability to produce ROS. ijcce.ac.irijcce.ac.ir This production of ROS is a probable contributor to their anticancer activity, as elevated ROS levels can induce oxidative stress and trigger apoptotic cell death in cancerous cells. ijcce.ac.irijcce.ac.ir While direct evidence for ROS generation by this compound is still under investigation, the activity of its chloro-analogue suggests a plausible avenue for its biological action, particularly in the context of cancer therapy. ijcce.ac.irijcce.ac.ir Some 4-thiazolidinone (B1220212) derivatives have also been shown to increase ROS levels in certain cancer cell lines. nih.gov
Anti-protozoal Activity Mechanisms (e.g., Anti-giardial Action)
Derivatives of N-(thiazol-2-yl)acetamide have demonstrated notable efficacy against protozoal parasites like Giardia lamblia. nih.gov The mechanism of action for related nitroimidazole drugs against Giardia lamblia involves the disruption of the parasite's redox equilibrium. These drugs can bind to proteins within the thioredoxin-mediated redox network, including thioredoxin reductase, and deplete intracellular thiol pools. nih.gov Furthermore, they can cause degradation of essential proteins for synthesis, such as the translation elongation factor EF-1γ. nih.gov
Another key mechanism for the anti-giardial activity of related nitrothiazoles, such as nitazoxanide (B1678950), is the non-competitive inhibition of pyruvate:ferredoxin oxidoreductase (PFOR). nih.gov This enzyme is crucial for the parasite's energy metabolism. nih.gov Studies on nitazoxanide analogs have shown that treatment can lead to a significant overexpression of the PFOR gene, indicating a direct interaction with this metabolic pathway. nih.gov Additionally, these compounds can affect the expression of genes encoding for cytoskeletal proteins like actin and δ-giardin, which are vital for the parasite's structure, motility, and ability to attach to the host's intestine. nih.gov
Other Biological Mechanisms under Investigation (e.g., Anti-inflammatory, Antiviral, Antioxidant)
Anti-inflammatory Activity: The anti-inflammatory properties of thiazole derivatives are a significant area of research. A key mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.govnih.gov Some N-acyl and N-alkylated 2-aminobenzothiazoles have been shown to suppress the generation of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. mdpi.com Studies on specific acetamide thiazole derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.gov For instance, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was identified as a non-selective COX-1/COX-2 inhibitor. nih.gov Molecular docking studies have further supported the binding of these derivatives to the active site of COX-2. researchgate.net The anti-inflammatory effects of some derivatives are also linked to the inhibition of other inflammatory mediators and pathways. nih.gov
Antiviral Activity: The antiviral potential of this compound and its analogs is an emerging field of study. Thiazolide compounds, which include 2-hydroxyaroyl-N-(thiazol-2-yl)-amides, have demonstrated broad-spectrum antiviral properties. nih.gov The mechanism of action for some thioquinazoline-N-aryl-acetamide and acetohydrazide hybrids against SARS-CoV-2 involves inhibition of the virus at both the adsorption and replication stages, in addition to virucidal effects. nih.gov These compounds are thought to interfere with viral proteases that are critical for the maturation of viral proteins. nih.gov
Elucidation of Molecular Targets and Biological Pathways
The diverse biological activities of this compound derivatives are a consequence of their interaction with various molecular targets and biological pathways.
In the realm of anticancer research, one of the key molecular targets identified for thiazole-2-acetamide derivatives is tubulin . nih.govfrontiersin.org These compounds can inhibit tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. nih.govfrontiersin.org Disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis. nih.gov
For their anti-inflammatory effects, the primary molecular targets are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. nih.govnih.govnih.gov By inhibiting these enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced. nih.gov Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX) , another important enzyme in the inflammatory pathway. nih.gov
In the context of anti-protozoal activity, a significant molecular target in Giardia lamblia is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) . nih.gov The inhibition of this enzyme disrupts the parasite's energy metabolism. nih.gov Additionally, proteins involved in the thioredoxin-mediated redox network and cytoskeletal proteins are also considered important targets. nih.govnih.gov
Furthermore, in cancer cells, these compounds can trigger cell death through the apoptosis and autophagy pathways . nih.gov This is often associated with the activation of caspases , a family of proteases that play a crucial role in programmed cell death. ijcce.ac.ir
Comparative Analysis of Activity Profiles Across Derivatives
Structure-activity relationship (SAR) studies have been instrumental in understanding how chemical modifications to the this compound scaffold influence its biological activity.
In anticancer studies of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the presence of an electron-withdrawing group like the bromo substituent at the para-position of the phenyl ring was found to enhance both antimicrobial and anticancer activities. nih.gov The nature of the substituent on the acetamide moiety also plays a crucial role.
A comparative study of various N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed differences in their cytotoxic activity against various cancer cell lines. researchgate.net Similarly, the cytotoxic properties of different 1,3,4-thiadiazole (B1197879) derivatives were found to be dependent on the nature of the substituent on the C-5 phenyl ring. nih.gov
In the context of anti-inflammatory activity, the substitution pattern on the thiazole and the acetamide portions of the molecule dictates the selectivity and potency of COX inhibition. For example, in a series of 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives, different substituents on the phenyl rings led to varying degrees of COX-1 and COX-2 inhibition. nih.gov
The anti-protozoal activity of thiazole derivatives is also highly dependent on their chemical structure. SAR studies on leucinostatin (B1674795) derivatives against Trypanosoma brucei have provided in-depth understanding of the structural requirements for their anti-protozoal action. ijcce.ac.ir For thiazole derivatives, the presence and position of substituents like nitro groups have been shown to be critical for their activity against parasites like Giardia lamblia. smolecule.com
A summary of the comparative cytotoxic effects of some N-(thiazol-2-yl)acetamide derivatives is presented in the table below.
| Derivative Type | Cell Line(s) | Observed Effect | Reference |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide | Hela, A549, U87 | Potent cytotoxic activity, Caspase 3 activation, MMP reduction, ROS generation | ijcce.ac.irijcce.ac.ir |
| Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide | A549, Caco-2, SH-SY5Y, NIH3T3 | Variable cytotoxicity, some compounds showed valuable effects | dergipark.org.tr |
| 1,3,4-Thiadiazole Derivatives | PC3, MCF-7, HT-29 | Significant suppressive activity, dependent on substituent on C-5 phenyl ring | nih.gov |
| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | Melanoma, Pancreatic cancer, Chronic myeloid leukemia | High in vitro potency against sensitive and resistant cell lines | nih.gov |
| Thiazole-2-acetamide Derivatives | Various human cancer cell lines | Potent tubulin polymerization inhibitors, significant antiproliferative activity | nih.govfrontiersin.org |
| New benzothiazole (B30560) hybrids | HCT-116, HEPG-2, MCF-7 | Potent antitumor effect, some with strong impact on breast cancer cell lines | nih.gov |
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of N-(4-bromothiazol-2-yl)acetamide, distinct signals corresponding to each type of proton are expected. The methyl protons (–CH₃) of the acetamide (B32628) group would typically appear as a sharp singlet in the upfield region. The proton on the thiazole (B1198619) ring (C5-H) is expected to resonate as a singlet in the aromatic region. The amide proton (N-H) would also produce a singlet, though its chemical shift can be broad and vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide is expected at the downfield end of the spectrum. The carbons of the thiazole ring would appear in the aromatic region, with their shifts influenced by the bromine and acetamido substituents. The methyl carbon of the acetyl group will be found in the upfield region. While specific experimental data for this compound is not detailed in the provided search results, analysis of related structures provides a basis for predicted chemical shifts. For instance, in related acetamide compounds, methyl group protons appear around δ 2.0-2.3 ppm and carbonyl carbons are observed near δ 168-170 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|---|
| Acetyl Methyl | ¹H | ~2.2 | Singlet (s) | Aliphatic protons adjacent to a carbonyl group. |
| Thiazole Proton | ¹H | ~7.0-7.5 | Singlet (s) | Aromatic proton on the thiazole ring. |
| Amide Proton | ¹H | ~11-12 | Broad Singlet (br s) | Labile proton, shift is solvent-dependent. |
| Acetyl Methyl | ¹³C | ~23 | Aliphatic carbon. | |
| Thiazole C5 | ¹³C | ~108 | Carbon in a heterocyclic aromatic ring. | |
| Thiazole C4 | ¹³C | ~134 | Carbon bearing a bromine atom. | |
| Thiazole C2 | ¹³C | ~158 | Carbon attached to the amide nitrogen. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 2: Expected IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Data |
|---|---|---|---|
| Amide N-H | Stretch | 3350 - 3250 | ijcce.ac.ir |
| Aromatic C-H | Stretch | 3100 - 3000 | ijcce.ac.ir |
| Aliphatic C-H | Stretch | 3000 - 2850 | ijcce.ac.ir |
| Amide C=O | Stretch | 1690 - 1630 | ijcce.ac.ir |
| Thiazole Ring | C=N, C=C Stretches | 1600 - 1475 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₅H₅BrN₂OS, which corresponds to a monoisotopic mass of approximately 219.93 Da. guidechem.com High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, providing strong evidence for the elemental composition. rsc.org
The mass spectrum would also display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units (M⁺ and M+2⁺).
Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for this compound would include the cleavage of the amide bond, leading to fragments corresponding to the acetyl group [CH₃CO]⁺ (m/z 43) and the 2-amino-4-bromothiazole (B130272) cation [C₃H₂BrN₂S]⁺. Further fragmentation of the thiazole ring could also be observed.
Table 3: Mass Spectrometry Data for this compound This is an interactive table. Click on the headers to sort.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₅BrN₂OS | Defines the elemental makeup. | guidechem.com |
| Molecular Weight | ~221.07 g/mol | Average molecular weight. | guidechem.com |
| Monoisotopic Mass | 219.93060 Da | Used for exact mass confirmation in HRMS. | guidechem.com |
| Key Fragment (predicted) | [M - CH₂CO]⁺ | Loss of ketene (B1206846) from the parent ion. |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound was not found, studies on highly analogous compounds like N-(thiazol-2-yl)acetamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide reveal expected structural features. nih.govnih.govresearchgate.net The thiazole ring is expected to be essentially planar. The acetamide group would also be planar, although there might be some torsion (twist) between the plane of the thiazole ring and the plane of the amide group.
A critical feature that would be elucidated is the pattern of intermolecular hydrogen bonding. It is highly probable that the amide N-H group acts as a hydrogen bond donor, while the amide carbonyl oxygen and the nitrogen atom of the thiazole ring act as hydrogen bond acceptors. nih.govresearchgate.net These interactions would link the molecules into chains or more complex three-dimensional networks, stabilizing the crystal lattice. researchgate.net
Elemental Analysis for Purity Assessment and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the molecular formula to verify the compound's elemental composition and assess its purity.
For this compound (C₅H₅BrN₂OS), the theoretical elemental composition can be calculated precisely. A close match between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of the compound's purity. nih.govrsc.org
Table 4: Theoretical Elemental Composition of this compound (C₅H₅BrN₂OS) This is an interactive table. Click on the headers to sort.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 27.17% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.28% |
| Bromine | Br | 79.904 | 1 | 79.904 | 36.14% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.67% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.24% |
| Sulfur | S | 32.06 | 1 | 32.060 | 14.50% |
| Total | | | | 221.072 | 100.00% |
Chromatographic Techniques for Purification and Purity Evaluation
Chromatographic methods are essential for both the purification of synthesized compounds and the evaluation of their purity.
During synthesis, Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of the reaction by separating the starting materials, intermediates, and the final product on a silica-coated plate. ijcce.ac.ir
For purification, column chromatography is the standard method. The crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel, and an appropriate solvent system (eluent) is used to separate the target compound from impurities. ijcce.ac.irnih.gov
To assess the final purity of this compound, High-Performance Liquid Chromatography (HPLC) is the preferred technique. HPLC provides a quantitative measure of purity by separating the sample into its components, with the main compound appearing as a major peak. The purity is determined by the area percentage of this peak relative to the total area of all peaks in the chromatogram.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For derivatives of N-(4-bromothiazol-2-yl)acetamide, docking studies have been instrumental in elucidating potential mechanisms of action by identifying key binding modes within the active sites of various protein targets.
Research on closely related N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has demonstrated their potential as antimicrobial and anticancer agents through molecular docking simulations. nih.govresearchgate.net These studies, utilizing software such as the GLIDE module of Schrödinger, have shown that these compounds can fit well within the binding pockets of specific enzymes. For instance, docking studies against topoisomerase II DNA gyrase (PDB ID: 1JIJ), a bacterial enzyme, and the estrogen receptor (PDB ID: 3ERT), relevant to breast cancer, have revealed favorable binding interactions. nih.govresearchgate.net The docking scores, which estimate the binding affinity, indicate a strong potential for these compounds to act as inhibitors. researchgate.net
The interactions observed typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, contributing to the stability of the ligand-receptor complex. researchgate.net The thiazole (B1198619) ring, acetamide (B32628) group, and the bromo-substituent are often crucial for establishing these connections with amino acid residues in the target's active site. researchgate.netwjarr.com
Interactive Data Table: Molecular Docking of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Reference |
| d1 | Topoisomerase II (1JIJ) | -7.24 | Not specified | researchgate.net |
| d2 | Topoisomerase II (1JIJ) | -7.58 | Not specified | researchgate.net |
| d3 | Topoisomerase II (1JIJ) | -7.42 | Not specified | researchgate.net |
| d6 | Estrogen Receptor (3ERT) | -8.12 | Not specified | researchgate.net |
| d7 | Estrogen Receptor (3ERT) | -8.01 | Not specified | researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For acetamide and thiazole derivatives, DFT calculations provide insights into their stability, electronic properties, and the nature of intramolecular interactions. researchgate.netnih.gov These calculations can accurately predict geometric parameters such as bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov
DFT studies on related acetamide derivatives have been used to calculate properties that are crucial for understanding their behavior as potential drugs. nih.gov For example, calculations can reveal the distribution of electron density and identify the most reactive sites in the molecule. The results from DFT calculations on similar structures suggest that substitutions on the phenyl and thiazole rings can significantly influence the electronic properties and, consequently, the biological activity of the compounds. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ekb.eg A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized.
For thiazole derivatives, the HOMO-LUMO gap has been calculated using DFT to be around 4.5 to 4.7 eV in different phases. researchgate.net The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule and with its biological target. ekb.egresearchgate.net In related acetamide derivatives, the ionization potential and electron affinity, which are related to the HOMO and LUMO energies respectively, have been calculated to predict their reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is used to identify the regions of a molecule that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. nih.gov
For thiazole derivatives, MEP maps reveal that the negative potential (red and yellow regions) is typically located around electronegative atoms like oxygen and nitrogen, indicating these are sites prone to electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net The positive potential (blue regions) is usually found around hydrogen atoms, particularly the amide hydrogen, making them sites for nucleophilic attack and hydrogen bond donation. researchgate.net This information is invaluable for predicting how the molecule will interact with biological receptors, highlighting the key pharmacophoric features responsible for binding. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which has a rotatable bond in the acetamide group, understanding the preferred conformations is crucial. Studies on similar tertiary amides have shown the existence of a rotational equilibrium between cis (E) and trans (Z) isomers. scielo.br
Molecular Dynamics (MD) simulations complement these studies by providing a time-dependent view of the molecule's behavior and its interactions with its environment, such as a solvent or a biological receptor. ekb.egnih.gov MD simulations can assess the stability of a ligand-protein complex predicted by docking. nih.gov By simulating the movement of atoms over time, these studies can confirm the stability of key hydrogen bonds and other interactions, providing a more dynamic and realistic picture of the binding event. ekb.egnih.gov
In Silico Prediction of Biological Interactions and Reactivity Profiles
The collective use of the computational methods described above allows for a comprehensive in silico prediction of the biological interactions and reactivity profile of this compound. By integrating data from molecular docking, DFT, MEP, and molecular dynamics, a detailed model of the molecule's potential as a therapeutic agent can be constructed.
For instance, docking can identify a likely biological target, while MEP and HOMO-LUMO analyses can explain the nature of the binding interactions at an electronic level. nih.govnih.govekb.eg Molecular dynamics can then validate the stability of these interactions over time. nih.gov This multi-faceted computational approach has been successfully applied to various thiazole and acetamide derivatives to predict their activity as anticancer and antimicrobial agents, guiding further experimental work and rational drug design. researchgate.netijcce.ac.irijcce.ac.ir The insights gained help to build structure-activity relationships (SAR), which are essential for optimizing lead compounds to enhance their efficacy and selectivity.
Applications in Chemical Research and Development
Role as a Versatile Intermediate in Complex Heterocyclic Synthesis
N-(4-bromothiazol-2-yl)acetamide serves as a key precursor in the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring. youtube.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com The bromo- and chloro-analogs of 2-aminothiazole (B372263), which are precursors to the title compound, are often challenging to synthesize and handle directly. rsc.orgresearchgate.net
Researchers have developed efficient methods to produce 2-acylamino-4-halothiazoles, including this compound, by utilizing a Boc-protected intermediate of 2-aminothiazol-4(5H)-one. This approach allows for the introduction of bromine, chlorine, and iodine at the C(4) position under Appel-related conditions. Subsequent acylation and a mild deprotection step yield the desired N-(4-halothiazol-2-yl)acetamides in good yields, avoiding the formation of mixed byproducts that can occur with direct acylation of 2-amino-4-halothiazoles. rsc.orgresearchgate.net
The bromine atom at the 4-position of the thiazole ring is particularly useful for introducing further chemical diversity through various cross-coupling reactions, such as the Suzuki reaction. This allows for the attachment of a wide range of aryl and heteroaryl groups, leading to the synthesis of complex heterocyclic systems. For instance, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been synthesized using a Suzuki reaction involving a bromothiazole intermediate. nih.gov
Utility as a Core Scaffold for the Generation of Novel Compound Libraries
The this compound scaffold provides a robust platform for the generation of diverse compound libraries for high-throughput screening. The reactivity of the bromine atom allows for the systematic introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
Libraries of thiazole derivatives have been synthesized by modifying the acetamide (B32628) group and by functionalizing the 4-position of the thiazole ring. nih.govmdpi.com For example, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and subsequently reacted with various substituted anilines to create a library of compounds with potential antimicrobial and anticancer activities. nih.gov Similarly, libraries of 2-aminothiazole-based compounds have been generated by reacting 2-amino-4-arylthiazoles with different acylating agents to explore their biological potential. nih.govmdpi.com
The ability to readily create a multitude of analogs from this core structure is invaluable in medicinal chemistry for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Contributions to Pre-clinical Drug Discovery and Mechanistic Biological Studies
Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them significant subjects of preclinical research. The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs. acs.orgijcce.ac.ir
Anticancer Activity: Numerous studies have highlighted the anticancer potential of thiazole acetamide derivatives. For instance, a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives were synthesized and evaluated for their efficacy against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov One lead compound from this series demonstrated significant in vivo tumor growth reduction in a mouse xenograft model by inducing both apoptosis and autophagy. nih.gov
Other research has focused on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, which have shown potent cytotoxic activity against cervical (HeLa), lung (A549), and glioblastoma (U87) cancer cell lines. ijcce.ac.irijcce.ac.ir The mechanism of action for some of these compounds involves the induction of apoptosis through caspase-3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS). ijcce.ac.irijcce.ac.ir
Antimicrobial Activity: The thiazole nucleus is also a key component in many antimicrobial agents. nih.govresearchgate.net Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been screened for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net Molecular docking studies have suggested that these compounds may exert their antimicrobial effects by binding to specific microbial enzymes. nih.govresearchgate.net
Cholinesterase Inhibition: In the context of neurodegenerative diseases, thiazole acetamides have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov A novel series of thiazole acetamides was synthesized and evaluated, with one compound showing potent AChE inhibition and selectivity over BChE. nih.gov These compounds were also found to inhibit Aβ aggregation, suggesting a multi-target approach to Alzheimer's therapy. nih.gov
Table 1: Investigated Biological Activities of this compound Derivatives
| Biological Target/Activity | Investigated Derivative(s) | Key Findings |
|---|---|---|
| Anticancer | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives | Induced apoptosis and autophagy; significant in vivo tumor reduction. nih.gov |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives | Potent cytotoxicity against HeLa, A549, and U87 cell lines. ijcce.ac.irijcce.ac.ir | |
| Antimicrobial | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Active against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govresearchgate.net |
| Cholinesterase Inhibition | Thiazole acetamide derivatives | Potent and selective inhibition of acetylcholinesterase; inhibition of Aβ aggregation. nih.gov |
Potential in Agricultural Chemistry Research
The structural motifs found in biologically active thiazoles for pharmaceutical applications also have relevance in the field of agricultural chemistry. The thiazole ring is present in some commercial fungicides and herbicides. While direct research on this compound in agriculture is not extensively documented, the known biological activities of its derivatives suggest potential applications.
The antimicrobial and antifungal properties of thiazole derivatives could be harnessed for the development of new crop protection agents. nih.govresearchgate.net The ability to systematically modify the this compound scaffold allows for the tuning of properties to be more suitable for agricultural applications, such as improved environmental stability and targeted activity against plant pathogens. Further research in this area could lead to the discovery of novel and effective agrochemicals.
Future Research Directions and Challenges
Exploration of Novel Derivatization Strategies for Enhanced Specificity
The bromine atom at the 4-position and the acetamide (B32628) group of N-(4-bromothiazol-2-yl)acetamide offer fertile ground for structural modification. Future research will undoubtedly delve into novel derivatization strategies to create a library of analogues with tailored properties. Particular emphasis will be placed on palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C4-position to introduce diverse aryl, heteroaryl, and alkyl substituents. Furthermore, modification of the acetamide group will be explored to modulate solubility, lipophilicity, and hydrogen bonding capabilities, thereby fine-tuning the molecule's interaction with biological targets.
Deeper Elucidation of Molecular Mechanisms of Action for Targeted Interventions
While preliminary studies may have identified certain biological activities of this compound and its derivatives, a comprehensive understanding of their molecular mechanisms of action is largely uncharted territory. Future investigations will need to employ a combination of advanced biochemical and cellular assays to identify specific protein targets. Techniques such as affinity chromatography, proteomics, and genetic knockdown studies will be instrumental in pinpointing the precise molecular interactions responsible for any observed biological effects. A deeper mechanistic understanding is a prerequisite for the rational design of more potent and selective agents for targeted therapeutic interventions.
Advancement of Predictive Computational Methodologies
Computational chemistry and molecular modeling are poised to play an increasingly important role in guiding the future research of this compound. The development and application of more accurate predictive models will accelerate the discovery process. Quantum mechanics (QM) calculations can be employed to refine our understanding of the molecule's electronic structure and reactivity, aiding in the design of more efficient synthetic routes. Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies will be essential for predicting the binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Integration of High-Throughput Screening and Computational Design for Discovery
The synergy between computational design and high-throughput screening (HTS) represents a powerful paradigm for accelerating the discovery of new applications for this compound derivatives. Virtual screening of large compound libraries based on the this compound scaffold can rapidly identify potential hits for specific biological targets. These in silico hits can then be synthesized and subjected to HTS assays to validate their activity. This iterative cycle of computational design, synthesis, and experimental testing will streamline the optimization process, leading to the rapid identification of lead compounds with enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
